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Compound of Interest

Compound Name: 2-(2-Methylphenyl)benzaldehyde

Cat. No.: B1586796 Get Quote

An In-Depth Technical Guide to 2-(2-Methylphenyl)benzaldehyde for Advanced Research

Abstract
This technical guide provides a comprehensive overview of 2-(2-Methylphenyl)benzaldehyde
(CAS No: 7111-68-4), a pivotal biaryl aldehyde intermediate in advanced organic synthesis.

Designed for researchers, medicinal chemists, and drug development professionals, this

document delves into the compound's chemical identity, physicochemical properties, robust

synthesis protocols with mechanistic insights, and state-of-the-art analytical characterization.

Furthermore, it highlights its strategic importance as a versatile building block in the

development of complex, high-value molecules, particularly within the pharmaceutical industry.

The protocols and workflows described herein are designed as self-validating systems to

ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of a Biaryl
Aldehyde
In the landscape of modern medicinal chemistry, molecules possessing a biaryl scaffold are of

paramount importance due to their prevalence in a wide array of pharmacologically active

compounds. 2-(2-Methylphenyl)benzaldehyde, also known as 2'-Methylbiphenyl-2-

carbaldehyde, is a distinguished member of this class. Its structure, featuring a sterically

hindered ortho-substituted biaryl system combined with a reactive aldehyde functionality,

makes it a highly valuable and challenging intermediate.[1][2]
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The aldehyde group serves as a versatile chemical handle for a multitude of transformations,

including reductive aminations, Wittig reactions, and oxidations, allowing for its incorporation

into more complex molecular architectures.[3] This guide provides the foundational knowledge

required to effectively synthesize, characterize, and utilize this compound in demanding

research and development settings, starting with its fundamental identifier: the CAS number.

Chemical Identity and Properties
A precise understanding of a compound's identity and properties is the bedrock of any

successful research endeavor. The following table summarizes the key identifiers and

physicochemical characteristics of 2-(2-Methylphenyl)benzaldehyde.

Table 1: Chemical Identity and Physicochemical Properties of 2-(2-
Methylphenyl)benzaldehyde

Parameter Value Source(s)

CAS Number 7111-68-4 [2][4]

IUPAC Name
2-(2-

Methylphenyl)benzaldehyde
[2]

Common Synonyms

2'-Methylbiphenyl-2-

carbaldehyde, 2-(o-

tolyl)benzaldehyde

[2]

Molecular Formula C₁₄H₁₂O [2][4]

Molecular Weight 196.24 g/mol [2][4]

Predicted Boiling Point 327.1 ± 21.0 °C [2]

Predicted Density 1.074 ± 0.06 g/cm³ [2]

Handling Considerations
Air Sensitive; store under an

inert atmosphere.
[2][5]
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The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing

2-(2-Methylphenyl)benzaldehyde. The Nobel Prize-winning Suzuki-Miyaura cross-coupling

reaction is the industry-standard method for this transformation due to its high efficiency,

functional group tolerance, and scalability.[6]

The reaction involves the palladium-catalyzed coupling of an aryl halide (2-

bromobenzaldehyde) with an organoboron species ((2-methylphenyl)boronic acid). The choice

of a palladium catalyst, ligand, and base is critical for achieving high yields, especially given the

potential for steric hindrance from the ortho-methyl group.

Causality in Experimental Design
Catalyst System (Pd/Ligand): A Pd(0) species is the active catalyst. It can be added directly

(e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a

phosphine ligand. The ligand (e.g., PPh₃, PCy₃) stabilizes the palladium center and

modulates its reactivity.

Base (e.g., K₂CO₃, KF): The base is not merely a pH modifier. Its primary role is to activate

the boronic acid by forming a more nucleophilic boronate complex (-B(OH)₃⁻), which is

essential for the transmetalation step.[7]

Inert Atmosphere (Ar/N₂): The Pd(0) catalytic species is highly susceptible to oxidation by

atmospheric oxygen, which would deactivate it and halt the reaction. Maintaining an inert

atmosphere is therefore non-negotiable for a successful outcome.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
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Caption: Catalytic cycle for the synthesis of 2-(2-Methylphenyl)benzaldehyde.

Detailed Laboratory Protocol: Suzuki-Miyaura Synthesis
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux

condenser, magnetic stirrer, and nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), (2-

methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

Inerting: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three

times to ensure an inert atmosphere.

Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) via

cannula.

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the

flask under a positive flow of nitrogen.

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction

progress by TLC or LC-MS until the starting material (2-bromobenzaldehyde) is consumed

(typically 6-12 hours).

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate

the organic layer, and wash it sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica

gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-Methylphenyl)benzaldehyde as a

pure product.

Spectroscopic Characterization: A Self-Validating
System
Confirming the identity and purity of the synthesized compound is critical. A combination of

spectroscopic methods provides a definitive structural proof, forming a self-validating analytical

workflow.

Table 2: Expected Spectroscopic Data for 2-(2-Methylphenyl)benzaldehyde

Technique Expected Observations and Interpretation

¹H NMR

~10.0 ppm (s, 1H): Aldehyde proton (-CHO),

highly deshielded by the carbonyl group.[8]~7.2-

8.0 ppm (m, 8H): A complex multiplet region for

the 8 aromatic protons on the two phenyl

rings.~2.1 ppm (s, 3H): Methyl group (-CH₃)

protons.

¹³C NMR

~192 ppm: Aldehyde carbonyl carbon.~125-145

ppm: Aromatic carbons (8 expected signals,

some may overlap).~20 ppm: Methyl carbon.

FT-IR

~1700 cm⁻¹ (strong): Characteristic C=O

stretching vibration of the aldehyde.~3050-3010

cm⁻¹ (medium): Aromatic C-H stretching.~1600,

1480 cm⁻¹ (medium-strong): Aromatic C=C ring

stretching.

Mass Spec.

m/z = 196.24 [M]⁺: Molecular ion peak

corresponding to the molecular weight of

C₁₄H₁₂O.
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Applications in Drug Development and Advanced
Synthesis
2-(2-Methylphenyl)benzaldehyde is not an end product but a high-value intermediate. Its

primary application lies in serving as a foundational building block for larger, more complex

molecules with potential therapeutic activity.[1]

Scaffold for Biologically Active Molecules: The biaryl aldehyde structure is a key component

in the synthesis of various pharmaceutical candidates. A notable application is its use as an

intermediate in the synthesis of in vivo cholesterol synthesis inhibitors, demonstrating its

direct relevance to drug discovery programs.[9]

Precursor for Heterocycles: The aldehyde functionality can be used to construct heterocyclic

rings (e.g., quinolines, imidazoles) that are fused or attached to the biaryl core, a common

strategy in medicinal chemistry to explore new chemical space.

Active Pharmaceutical Ingredient (API) Synthesis: In the broader context of API

manufacturing, intermediates like this are crucial for multi-step synthetic routes that produce

the final drug substance.[10][11][12] The efficiency of the synthesis of such building blocks

directly impacts the overall cost and viability of the drug production process.[10]

Comprehensive Experimental and Analytical
Workflow
The following diagram illustrates a logical workflow from synthesis to a fully characterized,

validated final product, embodying the principle of a self-validating system.
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Caption: A self-validating workflow for the synthesis and characterization of 2-(2-
Methylphenyl)benzaldehyde.

Conclusion
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2-(2-Methylphenyl)benzaldehyde (CAS: 7111-68-4) is a strategically significant chemical

intermediate whose value is defined by its unique structural features. A mastery of its synthesis

via robust methods like the Suzuki-Miyaura cross-coupling, coupled with rigorous analytical

validation, empowers researchers to construct novel and complex molecules. For professionals

in drug development, this compound represents a key building block for accessing new

generations of therapeutics, particularly those built upon the privileged biaryl scaffold. This

guide provides the essential technical and practical knowledge to leverage its full potential in

advanced chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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